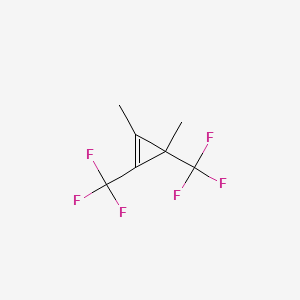
Cyclopropene, 1,3-dimethyl-2,3-bis(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-2,3-bis(trifluoromethyl)cyclopropene is an organic compound with the molecular formula C7H6F6 It is a cyclopropene derivative characterized by the presence of two trifluoromethyl groups and two methyl groups attached to the cyclopropene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-2,3-bis(trifluoromethyl)cyclopropene typically involves the trifluoromethylation of cyclopropene derivatives. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a strong base like tetrabutylammonium fluoride . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of 1,3-dimethyl-2,3-bis(trifluoromethyl)cyclopropene may involve large-scale trifluoromethylation processes using similar reagents and conditions as those used in laboratory synthesis. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-2,3-bis(trifluoromethyl)cyclopropene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding cyclopropene oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced cyclopropene derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropene oxides, while reduction can produce reduced cyclopropene derivatives.
Scientific Research Applications
1,3-Dimethyl-2,3-bis(trifluoromethyl)cyclopropene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s reactivity and stability make it useful in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-2,3-bis(trifluoromethyl)cyclopropene involves its interaction with molecular targets through its trifluoromethyl groups. These groups can participate in various chemical reactions, including nucleophilic and electrophilic interactions. The compound’s reactivity is influenced by the electron-withdrawing nature of the trifluoromethyl groups, which can stabilize reaction intermediates and facilitate specific pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylcyclopropene: Lacks the trifluoromethyl groups, resulting in different reactivity and applications.
2,3-Bis(trifluoromethyl)cyclopropene: Similar structure but without the methyl groups, leading to variations in chemical behavior.
Trifluoromethylcyclopropene: Contains only one trifluoromethyl group, affecting its stability and reactivity.
Uniqueness
1,3-Dimethyl-2,3-bis(trifluoromethyl)cyclopropene is unique due to the presence of both trifluoromethyl and methyl groups on the cyclopropene ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
54932-73-9 |
|---|---|
Molecular Formula |
C7H6F6 |
Molecular Weight |
204.11 g/mol |
IUPAC Name |
1,3-dimethyl-2,3-bis(trifluoromethyl)cyclopropene |
InChI |
InChI=1S/C7H6F6/c1-3-4(6(8,9)10)5(3,2)7(11,12)13/h1-2H3 |
InChI Key |
AKXOAYDRRKXDIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C1(C)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















